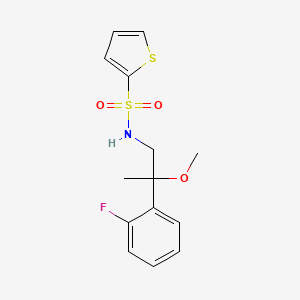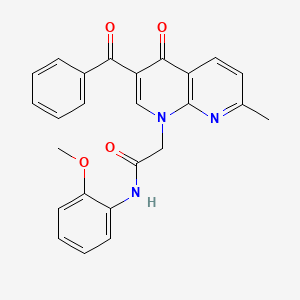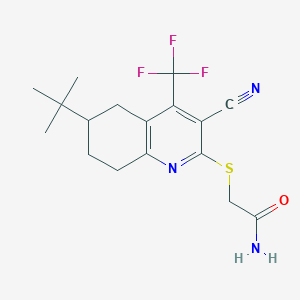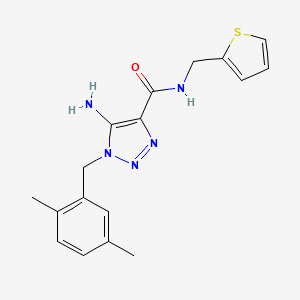![molecular formula C21H22N6O2 B2566672 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034224-72-9](/img/structure/B2566672.png)
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Imaging Applications
One significant application is in the synthesis of potential PET (Positron Emission Tomography) agents for imaging in neurological disorders like Parkinson's disease. For example, a study by Wang et al. (2017) synthesized the compound HG-10-102-01 and its precursor for potential use as a PET agent to image the LRRK2 enzyme, which is implicated in Parkinson's disease. The synthesis involved multiple steps, yielding the target tracer with high radiochemical purity and specific activity, indicating its potential for in vivo brain imaging applications (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial and Anticancer Agents
Another application is in the development of novel compounds with antimicrobial and anticancer properties. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, demonstrating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enzyme Inhibition Studies
The compound has also been explored for enzyme inhibitory activities. Cetin, Türkan, Bursal, and Murahari (2021) designed and evaluated derivatives for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This research highlights the compound's potential in developing enzyme inhibitors, which could have implications in treating diseases like Alzheimer's and cancer (Cetin, Türkan, Bursal, & Murahari, 2021).
Material Science and Corrosion Inhibition
In the field of material science, the compound's derivatives have been studied for their corrosion inhibition properties. Yadav, Sinha, Sarkar, and Tiwari (2015) investigated the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. Their findings indicated that these compounds could serve as effective corrosion inhibitors, suggesting their utility in industrial applications to protect metals from corrosive environments (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Antimicrobial Activity
Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and evaluated them for antimicrobial activity. The study found that compounds with a methoxy group exhibited high antimicrobial activity, indicating their potential as antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Propriétés
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15-18(12-23-27(15)17-5-3-2-4-6-17)20(28)26-13-16-11-22-21(24-19(16)14-26)25-7-9-29-10-8-25/h2-6,11-12H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFOZIMWZPDIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2566592.png)
![7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566593.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566595.png)

![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)
![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)

![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)
![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)
![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566605.png)
![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)
